molecular formula C8H11ClN2O4 B6177581 4-(2-amino-1-hydroxyethyl)-2-nitrophenol hydrochloride CAS No. 2567497-23-6

4-(2-amino-1-hydroxyethyl)-2-nitrophenol hydrochloride

Cat. No.: B6177581
CAS No.: 2567497-23-6
M. Wt: 234.6
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Description

4-(2-amino-1-hydroxyethyl)-2-nitrophenol hydrochloride is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-1-hydroxyethyl)-2-nitrophenol hydrochloride typically involves multiple steps. One common method starts with the nitration of phenol to introduce the nitro group. This is followed by the introduction of the amino and hydroxyethyl groups through a series of reactions involving intermediates such as 2-nitrophenol and 2-nitrobenzaldehyde. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-1-hydroxyethyl)-2-nitrophenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 4-(2-amino-1-hydroxyethyl)-2-aminophenol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-(2-amino-1-hydroxyethyl)-2-aminophenol.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

4-(2-amino-1-hydroxyethyl)-2-nitrophenol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(2-amino-1-hydroxyethyl)-2-nitrophenol hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-amino-1-hydroxyethyl)-1,2-benzenediol: Similar structure but lacks the nitro group.

    4-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one: Contains a benzoxazine ring instead of a phenol ring.

    4-(2-amino-1-hydroxyethyl)-1,2-benzenediol hydrochloride: Similar structure but with different functional groups.

Uniqueness

4-(2-amino-1-hydroxyethyl)-2-nitrophenol hydrochloride is unique due to the presence of both amino and nitro groups on the phenol ring, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications.

Properties

CAS No.

2567497-23-6

Molecular Formula

C8H11ClN2O4

Molecular Weight

234.6

Purity

93

Origin of Product

United States

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